![molecular formula C11H11FO4 B1447964 3-(2-Fluorophenyl)pentanedioic acid CAS No. 1267036-97-4](/img/structure/B1447964.png)
3-(2-Fluorophenyl)pentanedioic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Fluorophenyl)pentanedioic acid, such as pinacol boronic esters, has been reported. Protodeboronation of these esters is a key step in their synthesis . The protodeboronation process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)pentanedioic acid consists of a phenyl ring with a fluorine atom at the second position, attached to a pentanedioic acid group. The molecular weight of this compound is 226.2 g/mol.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, which are similar to 3-(2-Fluorophenyl)pentanedioic acid, has been studied. This process involves a radical approach and is paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
3-(2-Fluorophenyl)pentanedioic acid: is a valuable intermediate in organic synthesis. It can be used to create complex molecules with potential pharmacological activities. Its structure allows for the introduction of fluorine atoms into target molecules, which can significantly alter the biological activity and metabolic stability of pharmaceuticals .
Development of Enzyme Inhibitors
The fluorinated phenyl group in this compound can interact with the active sites of enzymes, potentially leading to the development of new enzyme inhibitors. These inhibitors can be used to treat various diseases by regulating enzymatic activity within the body .
Controlled Drug Delivery Systems
The acid moiety of 3-(2-Fluorophenyl)pentanedioic acid can be utilized to form ester linkages with drug molecules, creating prodrugs that can be activated in specific physiological conditions. This property is particularly useful in designing controlled release formulations .
Neutron Capture Therapy
Boron neutron capture therapy (BNCT) is a type of radiation therapy used to treat cancer. Compounds like 3-(2-Fluorophenyl)pentanedioic acid can be used as boron carriers, which, after accumulating in cancer cells, can be irradiated with neutrons to produce cytotoxic particles that destroy the tumor .
Saccharide Sensing
The boronic ester derivatives of 3-(2-Fluorophenyl)pentanedioic acid can form reversible covalent bonds with saccharides, enabling the detection of sugars. This is particularly useful in monitoring glucose levels in diabetic patients .
Material Science
In material science, 3-(2-Fluorophenyl)pentanedioic acid can be used to modify surface properties of materials. Fluorination can lead to increased hydrophobicity, which is desirable in creating water-repellent surfaces or materials that resist fouling .
Safety and Hazards
properties
IUPAC Name |
3-(2-fluorophenyl)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTAIJSEIBFAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)pentanedioic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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